Doxepin M(N-oxide)
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Overview
Description
Doxepin M(N-oxide) is a derivative of doxepin, a tricyclic antidepressant. The compound has the molecular formula C19H21NO2 and a molecular weight of 295.3755 g/mol . Doxepin M(N-oxide) is known for its pharmacological properties, particularly in the treatment of depression and anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin M(N-oxide) typically involves the oxidation of doxepin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of Doxepin M(N-oxide) may involve large-scale oxidation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Doxepin M(N-oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Doxepin N-oxide glucuronide: Formed through glucuronidation reactions.
Reduced doxepin: Formed through reduction reactions.
Scientific Research Applications
Doxepin M(N-oxide) has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties.
Industry: Utilized in the development of drug delivery systems, particularly in nanoparticle formulations.
Mechanism of Action
The mechanism of action of Doxepin M(N-oxide) involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety . Additionally, the compound acts as a selective histamine H1 receptor blocker, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: Known for its use in treating obsessive-compulsive disorder.
Citalopram-N-oxide: A metabolite of citalopram with similar antidepressant effects.
Uniqueness
Doxepin M(N-oxide) is unique due to its specific N-oxide functional group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can lead to improved bioavailability and efficacy compared to its parent compound .
Properties
CAS No. |
131523-92-7 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |
InChI Key |
QJCSDPQQGVJGQY-BOPFTXTBSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Origin of Product |
United States |
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